molecular formula C8H7N3OS B2793923 2-[(1,3-Thiazol-5-yl)methoxy]pyrimidine CAS No. 2198989-09-0

2-[(1,3-Thiazol-5-yl)methoxy]pyrimidine

Cat. No.: B2793923
CAS No.: 2198989-09-0
M. Wt: 193.22
InChI Key: ZITTUCUWKFPLEW-UHFFFAOYSA-N
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Description

2-[(1,3-Thiazol-5-yl)methoxy]pyrimidine is a chemical compound that features a thiazole ring attached to a pyrimidine moiety via a methoxy group. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1,3-Thiazol-5-yl)methoxy]pyrimidine typically involves the following steps:

  • Thiazole Synthesis: The thiazole ring is usually synthesized through the reaction of α-haloketones with thiourea or thioamides.

  • Pyrimidine Synthesis: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, β-keto ester, and urea.

  • Coupling Reaction: The final step involves the coupling of the thiazole and pyrimidine rings via a methoxy group. This can be achieved through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[(1,3-Thiazol-5-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The pyrimidine ring can be reduced to form pyrimidinylamines.

  • Substitution: The methoxy group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA, and sodium hypochlorite.

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation Products: Thiazole sulfoxides and sulfones.

  • Reduction Products: Pyrimidinylamines.

  • Substitution Products: Alkylated or halogenated derivatives.

Scientific Research Applications

2-[(1,3-Thiazol-5-yl)methoxy]pyrimidine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

  • Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.

  • Medicine: It is used in the development of pharmaceuticals, particularly in the design of drugs targeting various diseases.

  • Industry: The compound finds applications in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-[(1,3-Thiazol-5-yl)methoxy]pyrimidine exerts its effects involves interactions with molecular targets and pathways. The thiazole ring can bind to enzymes or receptors, modulating their activity and leading to biological responses. The specific molecular targets and pathways depend on the biological context and the derivatives of the compound.

Comparison with Similar Compounds

2-[(1,3-Thiazol-5-yl)methoxy]pyrimidine is compared with other similar compounds, such as:

  • Thiazole Derivatives: These compounds share the thiazole ring but may have different substituents or functional groups.

  • Pyrimidine Derivatives: These compounds contain the pyrimidine ring and can have various modifications.

  • Heterocyclic Compounds: Other heterocyclic compounds with similar structures and biological activities.

The uniqueness of this compound lies in its specific combination of the thiazole and pyrimidine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(pyrimidin-2-yloxymethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c1-2-10-8(11-3-1)12-5-7-4-9-6-13-7/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITTUCUWKFPLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OCC2=CN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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